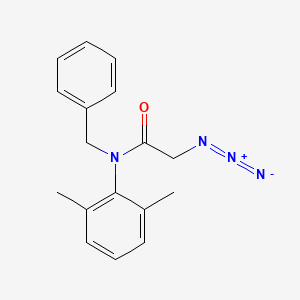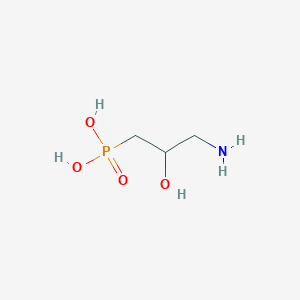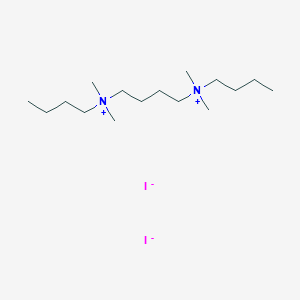![molecular formula C18H15N3O2 B14220778 4,4'-(1,3a-Dihydropyrazolo[1,5-a]pyrimidine-2,3-diyl)diphenol CAS No. 802919-12-6](/img/structure/B14220778.png)
4,4'-(1,3a-Dihydropyrazolo[1,5-a]pyrimidine-2,3-diyl)diphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(1,3a-Dihydropyrazolo[1,5-a]pyrimidine-2,3-diyl)diphenol is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 4,4’-(1,3a-Dihydropyrazolo[1,5-a]pyrimidine-2,3-diyl)diphenol consists of a pyrazolo[1,5-a]pyrimidine core with two phenol groups attached at the 4 and 4’ positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,3a-Dihydropyrazolo[1,5-a]pyrimidine-2,3-diyl)diphenol typically involves the reaction of aminopyrazole with dicarbonyl compounds. One common method is the Biginelli-type reaction, which can be carried out without the need for a catalyst . The reaction conditions usually involve refluxing the reactants in a suitable solvent such as methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(1,3a-Dihydropyrazolo[1,5-a]pyrimidine-2,3-diyl)diphenol can undergo various types of chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under suitable conditions.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4,4’-(1,3a-Dihydropyrazolo[1,5-a]pyrimidine-2,3-diyl)diphenol has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anticancer properties, particularly as a CDK2 inhibitor.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,4’-(1,3a-Dihydropyrazolo[1,5-a]pyrimidine-2,3-diyl)diphenol involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the CDK2/cyclin A2 complex, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . The phenol groups may also contribute to its biological activity by forming hydrogen bonds with target proteins.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of pyrazolo[1,5-a]pyrimidines with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity.
Uniqueness
4,4’-(1,3a-Dihydropyrazolo[1,5-a]pyrimidine-2,3-diyl)diphenol is unique due to the presence of two phenol groups, which enhance its ability to form hydrogen bonds and interact with biological targets. This structural feature may contribute to its superior biological activity compared to other similar compounds.
Propiedades
Número CAS |
802919-12-6 |
|---|---|
Fórmula molecular |
C18H15N3O2 |
Peso molecular |
305.3 g/mol |
Nombre IUPAC |
4-[2-(4-hydroxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidin-3-yl]phenol |
InChI |
InChI=1S/C18H15N3O2/c22-14-6-2-12(3-7-14)16-17(13-4-8-15(23)9-5-13)20-21-11-1-10-19-18(16)21/h1-11,18,20,22-23H |
Clave InChI |
YLIZNACRQRRFNU-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(C(=C(N2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-2-yl)methyl]thiourea](/img/structure/B14220716.png)
![2-Methoxy-3-[2-(5-methyl-2-nitrophenyl)ethenyl]pyridine](/img/structure/B14220721.png)

![2-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]-1,3-thiazole](/img/structure/B14220728.png)
![Benzoic acid, 2-[(3-methoxyphenyl)methoxy]-](/img/structure/B14220732.png)
![Nonyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14220754.png)



silane](/img/structure/B14220766.png)
![N-(5-chloro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14220771.png)

